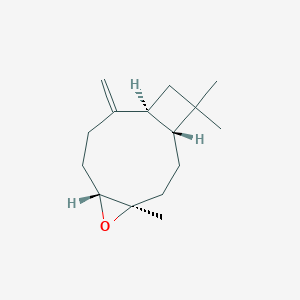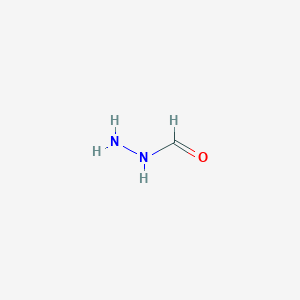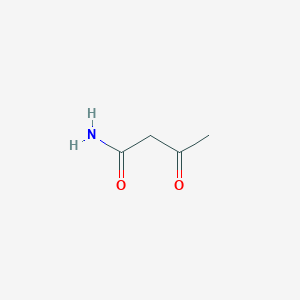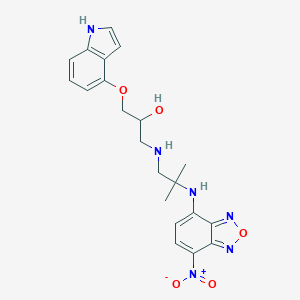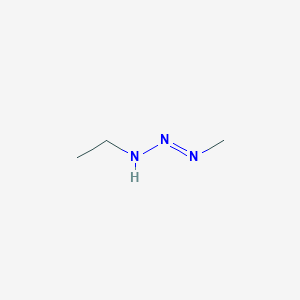
1-Ethyl-3-methyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyltriazene (EMT) is a chemical compound that belongs to the family of triazenes. It is a yellowish liquid with a pungent odor and has been widely used in scientific research for its unique properties. EMT is highly reactive and can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyltriazene has been widely used in scientific research for its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes. It has also been used to study the structure and function of DNA and RNA.
Wirkmechanismus
1-Ethyl-3-methyltriazene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids, nucleotides, and proteins. 1-Ethyl-3-methyltriazene can also undergo hydrolysis to form a diazonium ion, which can react with various nucleophiles. The reaction of 1-Ethyl-3-methyltriazene with nucleophiles can lead to the formation of adducts, which can be used to study the structure and function of biomolecules.
Biochemical and Physiological Effects
1-Ethyl-3-methyltriazene has been shown to have various biochemical and physiological effects. It can induce DNA damage and inhibit DNA synthesis. 1-Ethyl-3-methyltriazene has also been shown to inhibit the activity of various enzymes, including ribonuclease and alkaline phosphatase. 1-Ethyl-3-methyltriazene can also induce cell death by apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-3-methyltriazene has several advantages for lab experiments. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene can be used to study the structure and function of biomolecules, and it can also be used to induce DNA damage and inhibit DNA synthesis. However, 1-Ethyl-3-methyltriazene has some limitations. It is a highly toxic compound that can be dangerous to handle. 1-Ethyl-3-methyltriazene can also react with other chemicals in the lab, leading to unwanted reactions.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-3-methyltriazene. One area of research is the development of new synthetic methods for 1-Ethyl-3-methyltriazene. Another area of research is the study of the mechanism of action of 1-Ethyl-3-methyltriazene on biomolecules. 1-Ethyl-3-methyltriazene can also be used to study the structure and function of RNA, which is an area of research that is still relatively unexplored. Additionally, 1-Ethyl-3-methyltriazene can be used to develop new drugs that target specific biomolecules.
Conclusion
1-Ethyl-3-methyltriazene is a highly reactive molecule that has been widely used in scientific research for its unique properties. It can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes, as well as the structure and function of DNA and RNA. Despite its limitations, 1-Ethyl-3-methyltriazene has several advantages for lab experiments. There are also several future directions for the study of 1-Ethyl-3-methyltriazene, including the development of new synthetic methods and the study of its mechanism of action on biomolecules.
Synthesemethoden
1-Ethyl-3-methyltriazene can be synthesized through the reaction of ethyl diazoacetate and methyl hydrazine. The reaction takes place in the presence of a catalyst such as palladium on carbon or copper (I) chloride. The resulting product is then purified through distillation or chromatography to obtain pure 1-Ethyl-3-methyltriazene.
Eigenschaften
CAS-Nummer |
118398-99-5 |
|---|---|
Produktname |
1-Ethyl-3-methyltriazene |
Molekularformel |
C3H9N3 |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5) |
InChI-Schlüssel |
JPDFQGLVHBSJAS-UHFFFAOYSA-N |
SMILES |
CCNN=NC |
Kanonische SMILES |
CCNN=NC |
Andere CAS-Nummern |
118398-99-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







